molecular formula C23H36N4O B4922685 1-[1-[(E)-4-methylpent-2-enyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

1-[1-[(E)-4-methylpent-2-enyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B4922685
M. Wt: 384.6 g/mol
InChI Key: FLHPCKYOZVBWJQ-AATRIKPKSA-N
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Description

1-[1-[(E)-4-methylpent-2-enyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(E)-4-methylpent-2-enyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the pyridine ring via nucleophilic substitution or coupling reactions.
  • Formation of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(E)-4-methylpent-2-enyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the piperidine or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

1-[1-[(E)-4-methylpent-2-enyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[1-[(E)-4-methylpent-2-enyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine-based drugs share structural similarities with 1-[1-[(E)-4-methylpent-2-enyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide.

    Pyridine derivatives: Compounds containing the pyridine ring, such as nicotine or pyridoxine, are structurally related.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-[(E)-4-methylpent-2-enyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O/c1-19(2)6-5-13-26-14-10-22(11-15-26)27-16-8-20(9-17-27)23(28)25-18-21-7-3-4-12-24-21/h3-7,12,19-20,22H,8-11,13-18H2,1-2H3,(H,25,28)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHPCKYOZVBWJQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCN1CCC(CC1)N2CCC(CC2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CN1CCC(CC1)N2CCC(CC2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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